molecular formula C13H11BClF4N B8094900 1-[1-(2-Chlorophenyl)vinyl]pyridinium

1-[1-(2-Chlorophenyl)vinyl]pyridinium

Cat. No.: B8094900
M. Wt: 303.49 g/mol
InChI Key: HULPRUQZMNYNEY-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorophenyl)vinyl]pyridinium is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ion and a tetrafluoroborate anion, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(2-Chlorophenyl)vinyl]pyridinium typically involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[1-(2-Chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-[1-(2-Chlorophenyl)vinyl]pyridinium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-Chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[1-(2-Chlorophenyl)vinyl]pyridinium can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and other pyridinium salts. These compounds share similar structural features but differ in their chemical properties and applications. For example, imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science . The uniqueness of this compound lies in its specific chemical structure and the presence of the tetrafluoroborate anion, which imparts distinct properties and reactivity.

Properties

IUPAC Name

1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN.BF4/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14;2-1(3,4)5/h2-10H,1H2;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPRUQZMNYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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